3-(2-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The compound “3-(2-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms in a five-membered ring fused to a six-membered ring. It also has a 2-chlorophenyl group, a 2-methoxyethyl group, and an amine group attached to the core structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorophenyl group and the electron-donating methoxyethyl and amine groups. The exact reactions it can undergo would depend on the reaction conditions and the other reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, size, and the specific functional groups present would influence properties like its solubility, melting point, and boiling point .Scientific Research Applications
Antimicrobial and Anticancer Activity
- Novel pyrazole derivatives, including compounds similar to the one , have shown potential as antimicrobial and anticancer agents. Studies have found that some of these compounds exhibit higher anticancer activity than doxorubicin, a reference drug, alongside notable antimicrobial properties (Hafez et al., 2016).
Antifungal Effects
- Certain derivatives of pyrimidin-amine, like 3-(2-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, have been synthesized and shown to possess antifungal properties. These compounds have been effective against fungi such as Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Insecticidal and Antibacterial Potential
- Studies on pyrimidine linked pyrazole heterocyclics, closely related to the compound , have indicated their potential in insecticidal and antimicrobial applications. These compounds have been tested for their effectiveness against insects and selected microorganisms (Deohate et al., 2020).
Synthesis of Heterocyclic Systems
- The compound has been used in the synthesis of various heterocyclic systems, which are important in medicinal chemistry for developing new pharmacological agents. These synthetic processes often involve cyclocondensation and other chemical reactions to create diverse molecular structures (El-Essawy et al., 2000).
Serotonin Receptor Antagonism
- Some 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines, which include structural similarities to the specified compound, have been identified as potent antagonists of the serotonin 5-HT6 receptors. These findings are significant for the development of new treatments for neurological and psychiatric disorders (Ivachtchenko et al., 2011).
Crystallography Studies
- The structural properties of similar pyrazolo[1,5-a]pyrimidines have been investigated through crystallography. These studies provide valuable insights into the molecular geometry and interactions that are crucial for their biological activity (Repich et al., 2017).
Future Directions
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-11-10-15(19-8-9-23-3)22-17(20-11)16(12(2)21-22)13-6-4-5-7-14(13)18/h4-7,10,19H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPCITIADFECAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCOC)C)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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